molecular formula C76H104N18O20S2 B12331319 [Tyr11]-somatostatin

[Tyr11]-somatostatin

Cat. No.: B12331319
M. Wt: 1653.9 g/mol
InChI Key: BANSKZGUYZBDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Tyr11]-somatostatin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides . The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated step-by-step, and the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Scientific Research Applications

[Tyr11]-somatostatin has a wide range of applications in scientific research:

Mechanism of Action

[Tyr11]-somatostatin exerts its effects by binding to somatostatin receptors (SSTRs) on the cell surface. This binding inhibits the release of various hormones and neurotransmitters, leading to reduced cell proliferation and modulation of endocrine functions. The molecular targets include SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5, which are involved in different signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Somatostatin-14: The natural form of somatostatin with 14 amino acids.

    Octreotide: A synthetic analog with a longer half-life and higher potency.

    Lanreotide: Another synthetic analog used for similar therapeutic purposes.

Uniqueness

[Tyr11]-somatostatin is unique due to its enhanced binding affinity and stability, making it a valuable tool in research and therapeutic applications.

Properties

IUPAC Name

19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-(2-aminopropanoylamino)acetyl]amino]-25,28-dibenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H104N18O20S2/c1-40(79)64(101)81-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-48(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(34-47-33-46-20-10-11-21-49(46)82-47)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(35-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,33,40-42,50-59,62-63,82,95-98H,12-15,22-23,28-32,34-39,77-79H2,1-3H3,(H2,80,99)(H,81,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANSKZGUYZBDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H104N18O20S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1653.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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